molecular formula C5H9ClN2O3S B6172309 4-methyl-3-oxopiperazine-1-sulfonyl chloride CAS No. 2703774-69-8

4-methyl-3-oxopiperazine-1-sulfonyl chloride

Cat. No.: B6172309
CAS No.: 2703774-69-8
M. Wt: 212.7
InChI Key:
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Description

4-methyl-3-oxopiperazine-1-sulfonyl chloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group, a keto group, and a sulfonyl chloride group. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxopiperazine-1-sulfonyl chloride typically involves the reaction of 4-methyl-3-oxopiperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-methyl-3-oxopiperazine+chlorosulfonic acid4-methyl-3-oxopiperazine-1-sulfonyl chloride+HCl\text{4-methyl-3-oxopiperazine} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 4-methyl-3-oxopiperazine+chlorosulfonic acid→4-methyl-3-oxopiperazine-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxopiperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The keto group in the piperazine ring can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous base or acid

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Carboxylic Acids: Formed by oxidation of the keto group

    Alcohols: Formed by reduction of the keto group

Scientific Research Applications

4-methyl-3-oxopiperazine-1-sulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create various derivatives and complex molecules.

    Biology: Employed in the modification of biomolecules and the development of biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxopiperazine-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-oxopiperazine-1-sulfonic acid
  • 4-methyl-3-oxopiperazine-1-sulfonamide
  • 4-methyl-3-oxopiperazine-1-sulfonate

Uniqueness

4-methyl-3-oxopiperazine-1-sulfonyl chloride is unique due to its combination of a piperazine ring with a sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in organic synthesis and various scientific research applications.

Properties

CAS No.

2703774-69-8

Molecular Formula

C5H9ClN2O3S

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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